Rohitukine
Overview
Description
Rohitukine is a naturally occurring chromone alkaloid that was initially isolated from the plant Amoora rohituka. It is also found in Dysoxylum binectariferum and other related species. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rohitukine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the leaves, seeds, and trunk bark of Dysoxylum binectariferum. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound focuses on sustainable and renewable sources. The leaves and seeds of Dysoxylum binectariferum have been identified as viable sources for large-scale extraction, reducing the need to harvest the trunk bark, which can harm the tree .
Chemical Reactions Analysis
Types of Reactions
Rohitukine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives like flavopiridol .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as flavopiridol, which is a potent anticancer agent .
Scientific Research Applications
Mechanism of Action
Rohitukine exerts its effects primarily through the modulation of various cellular pathways. It has been shown to induce apoptosis in cancer cells by upregulating p53 and caspase-9 while downregulating Bcl-2 . Additionally, it inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression .
Comparison with Similar Compounds
Rohitukine is unique due to its specific chemical structure and biological activities. Similar compounds include:
Flavopiridol: A semi-synthetic derivative of this compound with enhanced anticancer properties.
P-276-00: Another derivative with potent CDK inhibitory activity.
IIIM-290: An orally bioavailable anticancer drug derived from this compound.
These compounds share similar mechanisms of action but differ in their potency and specific applications.
Properties
IUPAC Name |
5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVYVBNJQIVOV-TVQRCGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540347 | |
Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71294-60-5 | |
Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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